![molecular formula C26H23N7O4 B2761250 3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one CAS No. 920378-64-9](/img/structure/B2761250.png)

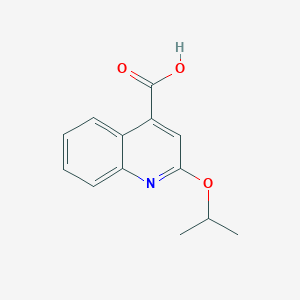

3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These derivatives are known to be novel CDK2 inhibitors, which are appealing targets for cancer treatment . They have been designed and synthesized as novel CDK2 targeting compounds .

Synthesis Analysis

The synthesis of such compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis

The molecular structure of such compounds is optimized using computational methods . The geometry optimization of the molecular structure of the studied compound is usually carried out for the monomer and dimer with the use of the GAUSSIAN 16W program package .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the condensation of dinucleophilic 5-amino-1,2,4-triazoles with 1,3-bifunctional dicarbonyl substrates . The reaction proceeds at room temperature by simply mixing reagents in a mortar followed by water extraction and recrystallization .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are usually studied using various techniques . The basic optical, electrochemical, and semiconductor properties of the resulting compounds have been studied .科学的研究の応用

Energetic Materials

The compound is part of a series of [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials . These materials are synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Antitumor Activities

The compound has been evaluated for its antitumor activities against five human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3 and Hela) in vitro . This suggests potential applications in cancer treatment.

3. Inhibition of PC3 Cells’ Colony Formation Further investigations demonstrated that the compound could significantly inhibit PC3 cells’ colony formation . This indicates its potential use in controlling the growth of cancer cells.

Increase in Cellular ROS Content

The compound has been found to increase cellular ROS (Reactive Oxygen Species) content . This could be useful in inducing oxidative stress in cancer cells, leading to their death.

Suppression of EGFR Expression

The compound has been shown to suppress EGFR (Epidermal Growth Factor Receptor) expression . EGFR is often overexpressed in various types of cancers, and its suppression could help in slowing down the progression of the disease.

Induction of Apoptosis

The compound has been found to induce apoptosis . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells. Inducing apoptosis in cancer cells could be a potential strategy for cancer treatment.

将来の方向性

特性

IUPAC Name |

3-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N7O4/c1-2-36-19-9-7-18(8-10-19)33-24-22(29-30-33)23(27-16-28-24)31-11-13-32(14-12-31)25(34)20-15-17-5-3-4-6-21(17)37-26(20)35/h3-10,15-16H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCTAGZXTUQPJFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC6=CC=CC=C6OC5=O)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N7O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-methyl-6-(2-thienylcarbonylamino)benzo[d]furan-2-carboxylate](/img/structure/B2761170.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2761177.png)

![5-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2761178.png)

![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-one](/img/structure/B2761179.png)

![Methyl ({5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2761180.png)

![1-Phenyl-3-(pyrido[2,3-d]pyrimidin-4-ylamino)propan-1-ol](/img/structure/B2761188.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]oxyacetic acid](/img/structure/B2761190.png)